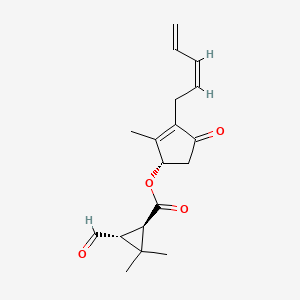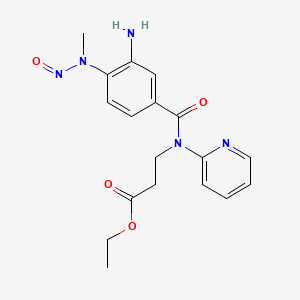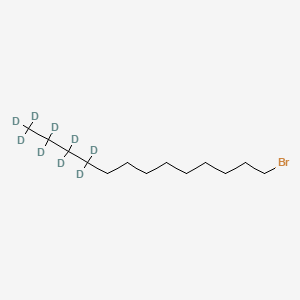
Octadec-13-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by a cis double bond between the 13th and 14th carbon atoms and a hydroxyl group (-OH) at the first carbon atom. This compound is commonly referred to as stearyl alcohol, which has been dehydrogenated to introduce the double bond.
Synthetic Routes and Reaction Conditions:
Dehydrogenation of Stearyl Alcohol: The primary method involves the dehydrogenation of stearyl alcohol (octadecanol) using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated temperatures.
Ozonolysis: Another method involves the ozonolysis of oleic acid followed by reduction to yield octadec-13-en-1-ol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale dehydrogenation reactors with continuous flow systems to ensure efficient conversion and high purity of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to form octadec-13-en-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced back to stearyl alcohol using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: It can undergo substitution reactions, such as converting the hydroxyl group to an ester or ether using appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and dichloromethane (DCM) as a solvent.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides, alkyl halides, and a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Octadec-13-en-1-one.
Reduction: Stearyl alcohol (octadecanol).
Substitution: Esters or ethers depending on the reagents used.
Scientific Research Applications
Octadec-13-en-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of skin conditions and as an anti-inflammatory agent.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and lubricants due to its emollient and moisturizing properties.
Mechanism of Action
The mechanism by which octadec-13-en-1-ol exerts its effects involves its interaction with cell membranes and lipid metabolism pathways. It integrates into cell membranes, altering their fluidity and permeability, which can influence cellular processes. The hydroxyl group can form hydrogen bonds with other molecules, contributing to its emollient properties.
Comparison with Similar Compounds
Stearyl Alcohol (Octadecanol): Saturated fatty alcohol without double bonds.
Oleic Acid: Monounsaturated fatty acid with a double bond at the 9th position.
Properties
Molecular Formula |
C18H36O |
|---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
octadec-13-en-1-ol |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3 |
InChI Key |
XHJRPRSNHKNGLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[4-(2-Methylpropyl)phenyl]propanoylamino]propanoic acid](/img/structure/B15353632.png)


![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-1-phenylmethanesulfonamide](/img/structure/B15353647.png)




![tert-butyl N-[3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B15353685.png)




